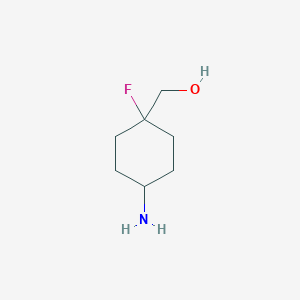

(4-Amino-1-fluorocyclohexyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Amino-1-fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H14FNO It is a cyclohexane derivative featuring an amino group, a fluorine atom, and a hydroxymethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-fluorocyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the following steps:

Fluorination: A cyclohexane derivative is treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the desired position.

Amination: The fluorinated cyclohexane is then subjected to amination using reagents like ammonia or an amine to introduce the amino group.

Hydroxymethylation: Finally, the compound undergoes hydroxymethylation, where a hydroxymethyl group is introduced using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification Steps: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Reduction of Ester Precursors

(4-Amino-1-fluorocyclohexyl)methanol is synthesized via lithium aluminum hydride (LiAlH4) reduction of methyl 4,4-difluorocyclohexane carboxylate derivatives. This reaction proceeds under inert conditions (N₂ atmosphere) in tetrahydrofuran (THF) or diethyl ether (Et₂O) at 0–20°C, achieving yields of 71–81% .

Halogenation of the Alcohol Group

The primary alcohol undergoes halogenation with PBr₃ or CBr₄/PPh₃ to form alkyl bromides, critical intermediates for further functionalization.

PBr₃-Mediated Bromination

Reaction with phosphorus tribromide in dichloromethane (DCM) at 0–20°C yields 4-(bromomethyl)-1,1-difluorocyclohexane with 96% efficiency .

text**Procedure**: - PBr₃ (1.2 eq) added to alcohol in DCM at 0°C. - Stirred at RT for 2h, quenched with NaHCO₃, extracted, and concentrated. **Key Data**: - ¹H NMR (CDCl₃): δ 3.31 (d, J = 6.4 Hz, 2H, -CH₂Br) [1].

CBr₄/PPh₃ System

Using carbon tetrabromide and triphenylphosphine in DCM at 20°C achieves 54% yield , with purification via silica column chromatography .

| Method | Yield | Selectivity |

|---|---|---|

| PBr₃ | 96% | High |

| CBr₄/PPh₃ | 54% | Moderate |

Nucleophilic Substitution at the Amino Group

The amino group participates in SN2 reactions with electrophiles. For example, in the synthesis of SKA-31 analogs, 4-aminocyclohexanol derivatives react with chloropyrimidines in DMF to form substituted pyrimidines (77–84% yield) .

Mechanistic Insight :

-

Base (e.g., DIPEA) deprotonates the amine, enhancing nucleophilicity.

-

Reaction with 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine produces stable C-N bonds .

Imine Formation

The amino group can condense with carbonyl compounds (e.g., ketones, aldehydes) under acidic or catalytic conditions. For instance, analogous cyclohexylamines react with testosterone derivatives in methanol to form Schiff bases .

Alcohol Protection

The hydroxyl group is protected via tosylation (e.g., using TsCl/pyridine) or silylation (e.g., TBSCl/imidazole), though direct examples for this compound require extrapolation from similar systems .

Oxidation and Dehydrogenation

While not explicitly documented for this compound, primary alcohols like this compound are typically oxidized to carboxylic acids or ketones using agents like CrO₃ or Dess-Martin periodinane . The amino group may require protection during such reactions .

Critical Considerations

-

Steric Effects : The cyclohexane ring’s conformation influences reaction rates and selectivity, particularly in SN2 pathways.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amino group .

-

Byproduct Management : LiAlH₄ reductions require careful quenching (e.g., H₂O/KOH) to avoid side reactions .

Scientific Research Applications

(4-Amino-1-fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H14FNO. It is a cyclohexane derivative with an amino group, a fluorine atom, and a hydroxymethyl group attached to the cyclohexane ring. The presence of these functional groups gives the compound unique chemical and biological properties, making it valuable in scientific research.

Scientific Research Applications

This compound serves as a building block in the synthesis of more complex molecules. It is also studied for its potential biological activity and interactions with biomolecules and is being explored for potential therapeutic applications, including as a precursor for drug development.

Chemical Reactivity

This compound can undergo several types of chemical reactions:

- Oxidation The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde. Common reagents for this process include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction The amino group can be reduced to form an amine or a hydroxylamine. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for this.

- Substitution The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, with nucleophiles such as sodium azide (NaN3) or thiols (RSH).

Research into the biological activity of this compound has revealed potential interactions with biomolecules. The amino and hydroxymethyl groups facilitate hydrogen bonding, which is crucial for interactions with enzymes or receptors, and the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing its effectiveness as a pharmaceutical agent. Ongoing research aims to explore its therapeutic applications, particularly in drug development.

FABP4 Inhibitors

Mechanism of Action

The mechanism of action of (4-Amino-1-fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

- (4-Amino-1-chlorocyclohexyl)methanol

- (4-Amino-1-bromocyclohexyl)methanol

- (4-Amino-1-iodocyclohexyl)methanol

Uniqueness

(4-Amino-1-fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other halogenated analogs.

Biological Activity

(4-Amino-1-fluorocyclohexyl)methanol is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom can significantly influence the compound's chemical properties, including its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The molecular formula of this compound is C7H14FNO, with a molecular weight of 147.19 g/mol. The compound features an amino group and a hydroxymethyl group, which facilitate hydrogen bonding and interaction with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C7H14FNO |

| Molecular Weight | 147.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | HKHCXCOCGDYAMX-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC1N)(CO)F |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The amino and hydroxymethyl groups allow for the formation of hydrogen bonds, while the fluorine atom enhances the compound's stability and interaction potential with various receptors and enzymes.

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of certain enzymes, influencing metabolic pathways.

- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could lead to effects on neuronal signaling.

Biological Activity Studies

Research on this compound has revealed several areas of interest:

1. Cardiovascular Effects

A study investigated the effects of related compounds on myocardial injury using an ischemia/reperfusion model in rats. Although not directly tested, the structural similarities suggest that this compound could exhibit protective effects against cardiac injury through similar mechanisms as observed in testosterone derivatives .

2. Neuropharmacological Potential

Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. The fluorinated cycloalkyl structure may enhance blood-brain barrier penetration, making it a candidate for central nervous system applications .

Case Study 1: Synthesis and Evaluation

In a synthetic study, a series of fluorinated cycloalkyl compounds were evaluated for their biological activity. The synthesis involved multiple steps, including fluorination and amination, leading to compounds that exhibited varying degrees of activity against specific biological targets .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications in the cyclohexyl ring influence the potency of related compounds on ion channels. This suggests that small changes in the structure of this compound could lead to significant differences in biological activity .

Properties

Molecular Formula |

C7H14FNO |

|---|---|

Molecular Weight |

147.19 g/mol |

IUPAC Name |

(4-amino-1-fluorocyclohexyl)methanol |

InChI |

InChI=1S/C7H14FNO/c8-7(5-10)3-1-6(9)2-4-7/h6,10H,1-5,9H2 |

InChI Key |

HKHCXCOCGDYAMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)(CO)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.